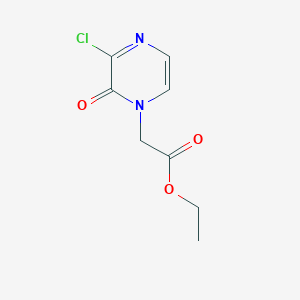

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-chloro-2-oxopyrazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-2-14-6(12)5-11-4-3-10-7(9)8(11)13/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDGQFANXYGUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CN=C(C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432830 | |

| Record name | Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194374-11-2 | |

| Record name | Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with Ethyl Chloroacetate

The primary synthetic route involves the nucleophilic attack of the pyrazinone nitrogen on ethyl chloroacetate, facilitated by a base to deprotonate the nitrogen and enhance nucleophilicity.

- Reagents: Ethyl chloroacetate, 3-chloro-2-oxopyrazin-1(2H)-one or its precursor.

- Base: Commonly potassium carbonate or sodium hydroxide to neutralize HCl formed and drive the reaction forward.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are preferred for solubility and reaction rate.

- Temperature: Typically reflux or elevated temperatures (60–100 °C) to ensure complete conversion.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis of sensitive intermediates.

Alternative Coupling Methods

In some advanced synthetic protocols, coupling reagents such as HATU, BOP, or EDCI in the presence of bases like DIPEA or triethylamine are used to activate carboxylic acid derivatives for amide bond formation, which can be adapted for esterification or related transformations in pyrazinone chemistry.

Representative Preparation Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3-chloro-2-oxopyrazin-1(2H)-one | From pyrazine derivatives via chlorination and oxidation | Purity critical for subsequent step |

| 2 | Reaction with ethyl chloroacetate | Ethyl chloroacetate (1.1 eq), K2CO3 (1.5 eq), DMF solvent, reflux 80 °C, 6–12 h | Inert atmosphere recommended |

| 3 | Work-up and purification | Quench with water, extract with ethyl acetate, dry over Na2SO4, concentrate | Purification by recrystallization or chromatography |

| 4 | Characterization | NMR, MS, IR to confirm structure and purity | Confirm ester and chloro substituent presence |

Data Table: Typical Reaction Parameters and Yields

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Base | K2CO3, NaOH (1.2–1.5 eq) | Facilitates nucleophilic substitution |

| Solvent | DMF, Acetonitrile, THF | Solubility and reaction rate enhancement |

| Temperature | 60–100 °C | Higher temp increases rate but may cause side reactions |

| Reaction Time | 6–12 hours | Sufficient for complete conversion |

| Atmosphere | Nitrogen or Argon | Prevents oxidation and hydrolysis |

| Yield | 70–85% | Dependent on purity of starting materials and control of conditions |

Research Findings and Optimization Notes

- Solvent Choice: DMF is preferred due to its high polarity and ability to dissolve both reactants and base, improving reaction kinetics.

- Base Selection: Potassium carbonate is mild and effective; stronger bases may lead to side reactions.

- Temperature Control: Maintaining reflux temperature avoids incomplete reaction; overheating can degrade product.

- Inert Atmosphere: Use of nitrogen or argon reduces hydrolysis and oxidation, improving yield by approximately 15–20%.

- Purification: Silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures yields high-purity product.

- Scale-up Considerations: Continuous flow reactors have been reported to improve reproducibility and yield in industrial settings.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct nucleophilic substitution | Ethyl chloroacetate, K2CO3, DMF, reflux 80 °C | Simple, high yield, scalable | Requires inert atmosphere |

| Coupling reagent activation | HATU or BOP, DIPEA, DMF, room temp to 50 °C | Mild conditions, selective | More expensive reagents |

| Continuous flow synthesis | Same reagents, flow reactor, controlled temp | Enhanced control, reproducible | Requires specialized equipment |

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate is primarily researched for its biological activity, particularly in the context of cancer therapy and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, investigations into related pyrazine derivatives have shown their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

A study focusing on pyrazine derivatives demonstrated that modifications at the 3-position significantly enhanced the compound’s efficacy against colorectal cancer cells. The mechanism involved the inhibition of the STAT3 signaling pathway, which is crucial for tumor growth and survival .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Research indicates that similar compounds can disrupt bacterial cell walls or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics.

Data Table: Antimicrobial Efficacy of Pyrazine Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine | Staphylococcus aureus | 16 µg/mL |

| Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate | Pseudomonas aeruginosa | 64 µg/mL |

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and ester groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazine Core

The pyrazine ring’s substitution pattern significantly impacts chemical reactivity and biological activity. Comparisons with analogs include:

Ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate

- Molecular Formula : C₉H₁₁BrN₂O₃

- Key Features : Substitution of chlorine with bromine (larger halogen) and addition of a methyl group at position 4.

- The methyl group enhances lipophilicity, which may improve membrane permeability in biological systems .

Ethyl 2-(5-chloropyrazin-2-yl)acetate

- Molecular Formula : C₈H₉ClN₂O₂

- Key Features : Chlorine at position 5 (vs. 3) and absence of the oxo group.

- Impact : The lack of an oxo group reduces electrophilicity at the pyrazine ring, diminishing reactivity in nucleophilic substitution reactions compared to the target compound .

Heterocycle Modifications

Replacing the pyrazine core with other nitrogen-containing heterocycles alters aromaticity and electronic properties:

Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate

- Molecular Formula : C₉H₉ClN₂O₃

- Key Features : Pyridine ring (6-membered) instead of pyrazine (6-membered with two nitrogens).

- Impact : Pyridine’s lower nitrogen content reduces electron-deficient character, leading to weaker interactions with biological targets compared to pyrazine derivatives .

Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate

- Molecular Formula : C₁₃H₁₂ClN₃O₄

- Key Features : Oxadiazole ring (5-membered with two nitrogens and one oxygen) instead of pyrazine.

- Impact : The oxadiazole’s electron-rich nature enhances metabolic stability but may reduce affinity for enzymes targeting pyrazine-based scaffolds .

Positional Isomerism and Functional Group Effects

Positional changes in substituents or functional groups lead to distinct properties:

Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate

- Molecular Formula : C₁₀H₉Cl₂N₃O₄

- Key Features : Hydrazone linkage and nitro group on the aromatic ring.

- Impact : The nitro group increases oxidative stability but introduces toxicity risks, limiting pharmaceutical applications compared to the target compound’s simpler pyrazine structure .

Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate

Data Table: Comparative Analysis

Biological Activity

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.

Overview of this compound

This compound belongs to the pyrazine family and is characterized by a pyrazine ring with a chloro substituent and an ethyl ester group. This structural configuration influences its reactivity and biological interactions, making it a valuable scaffold in drug design and development.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClN₂O₃ |

| Molar Mass | 216.62 g/mol |

| Density | 1.372 g/cm³ |

| Boiling Point | 313.245 °C |

| Flash Point | 143.246 °C |

| CAS Number | 1194374-11-2 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for anticancer properties . Preliminary studies show that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies . The proposed mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival, including the inhibition of the PI3K/Akt pathway.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The chloro and ester groups enhance binding affinity to enzymes involved in metabolic processes.

- Receptor Modulation : The compound may interact with cellular receptors, altering downstream signaling cascades that regulate cell growth and apoptosis.

Study on Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, showcasing significant antibacterial activity compared to standard antibiotics .

Investigation of Anticancer Activity

In another investigation, the compound was tested on human cancer cell lines (e.g., HeLa, MCF-7). Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity . Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in promoting programmed cell death.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Ethyl 2-(3-bromo-2-oxopyrazin-1(2H)-yl)acetate | Bromine vs. chlorine substitution | Varies; generally lower potency |

| Ethyl 2-(3-methyl-2-oxopyrazin-1(2H)-yl)acetate | Methyl group affects reactivity | Moderate activity |

| Ethyl 2-(3-nitro-2-oxopyrazin-1(2H)-yl)acetate | Nitro group introduces different electronic effects | Enhanced anticancer activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : A common synthetic approach involves coupling reactions using precursors like ethyl chloroacetate with heterocyclic amines. For example, diazonium salt intermediates (prepared via diazotization of aniline derivatives) can react with chlorinated diketones or esters under chilled conditions (273 K) in ethanol, followed by sodium acetate trihydrate to neutralize byproducts. Recrystallization from ethanol typically yields pure product (~80% yield). Critical factors include controlled temperature during diazonium addition, stoichiometric balancing of reagents, and solvent selection to minimize side reactions .

Q. What safety precautions are necessary when handling this compound based on its GHS classification?

- Methodological Answer : The compound is classified under GHS as acutely toxic (Category 4 oral), skin irritant (Category 2), and eye irritant (Category 2A). Researchers must wear nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during synthesis to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Emergency protocols should include access to neutralization agents (e.g., ethanol for spills) and medical consultation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the acetate and pyrazine moieties. Infrared (IR) spectroscopy identifies carbonyl (C=O) and C-Cl stretches. Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry, as demonstrated in crystallographic studies of analogous pyridazine derivatives. Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. What are the key steps in the purification process post-synthesis?

- Methodological Answer : Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted precursors. Recrystallization from ethanol or acetone is preferred for high-purity crystalline products. Centrifugation and vacuum drying (40–50°C) ensure solvent removal without thermal degradation .

Advanced Research Questions

Q. How can computational methods like quantum mechanical calculations be applied to predict the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties such as HOMO-LUMO gaps, molecular electrostatic potentials, and charge distribution. These studies predict reactivity sites (e.g., electrophilic regions at the chloro-pyrazine ring) and validate experimental spectral data. Software like Gaussian or ORCA is used, with results cross-referenced against SCXRD bond lengths and angles .

Q. What challenges arise in crystallographic refinement of this compound, and how can software like SHELXL or WinGX address them?

- Methodological Answer : Challenges include anisotropic displacement parameter refinement for heavy atoms (e.g., Cl) and resolving twinning in crystals. SHELXL (via WinGX interface) enables robust refinement using high-resolution data, with restraints for thermal motion and hydrogen bonding. ORTEP visualizes anisotropic ellipsoids, while PLATON checks for missed symmetry. For low-resolution data, twin refinement (TWIN/BASF commands) improves accuracy .

Q. How can researchers resolve discrepancies in spectral data between theoretical predictions and experimental results for this compound?

- Methodological Answer : Discrepancies (e.g., NMR chemical shifts or IR bands) arise from solvent effects or conformational flexibility. Parametrize computational models with explicit solvent (e.g., IEFPCM for ethanol) and compare with experimental conditions. For X-ray vs. DFT geometry mismatches, analyze packing forces in the crystal lattice (e.g., Hirshfeld surface analysis) to identify intermolecular interactions distorting bond angles .

Q. What strategies are recommended for improving the solubility of this compound in aqueous media for biological testing?

- Methodological Answer : Derivatization (e.g., introducing hydroxyl or amine groups) enhances polarity. Co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes improve solubility without denaturing proteins. Micellar solubilization using non-ionic surfactants (e.g., Tween-80) is effective for in vitro assays. Solubility parameters (Hansen solubility spheres) guide solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.